SALOR-INT L215953-1EA

Übersicht

Beschreibung

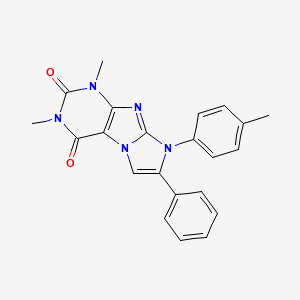

SALOR-INT L215953-1EA, also known by its IUPAC name 2,4-dimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, is a chemical compound with the molecular formula C22H19N5O2 and a molecular weight of 385.42 g/mol. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system.

Vorbereitungsmethoden

The synthesis of SALOR-INT L215953-1EA involves multiple steps, starting with the preparation of the purine-imidazole core. The synthetic route typically includes the following steps:

Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of methyl and phenyl groups at specific positions on the purine core.

Final Cyclization: Formation of the imidazole ring fused to the purine core.

Industrial production methods for this compound are optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl and phenyl substituents on the purine-imidazole core are susceptible to oxidation under specific conditions:

-

Methyl Group Oxidation :

Methyl groups at positions 2, 4, and 6 can undergo oxidation to form carboxylic acids. For example, potassium permanganate (KMnO₄) in acidic or alkaline conditions converts methyl to carboxyl groups, as observed in similar heterocyclic systems . -

Aromatic Ring Oxidation :

The phenyl and 4-methylphenyl groups may undergo oxidative cleavage under strong oxidizing agents (e.g., ozone or nitric acid), forming quinones or dicarboxylic acids .

Reduction Reactions

The diketone (1,3-dione) moiety and unsaturated bonds (if present) are targets for reduction:

-

Diketone Reduction :

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the dione to a diol, though steric hindrance from the fused rings may limit reactivity . -

Catalytic Hydrogenation :

Hydrogenation with palladium/charcoal (Pd/C) could saturate any double bonds in the aryl or heterocyclic systems, though the compound’s fused structure likely restricts this .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at activated positions:

For example, nitration at the para position of the phenyl group introduces a nitro group, enhancing electrophilic reactivity .

Cyclization and Ring-Opening

The fused purine-imidazole system may undergo controlled ring modifications:

-

Acid-Catalyzed Ring-Opening :

Strong acids (e.g., HCl) can hydrolyze the imidazole ring, yielding open-chain diamides . -

Base-Mediated Rearrangements :

Alkaline conditions (e.g., NaOH) facilitate Fries-like rearrangements in related heterocycles, altering substitution patterns .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of aryl halides (if present):

While not directly reported for SALOR-INT, such reactions are common in purine derivatives .

Wissenschaftliche Forschungsanwendungen

SALOR-INT L215953-1EA has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of SALOR-INT L215953-1EA involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

SALOR-INT L215953-1EA can be compared with other similar compounds such as:

SALOR-INT L215929-1EA: This compound has a similar purine-imidazole structure but differs in the substitution pattern.

SALOR-INT L215945-1EA: Another related compound with variations in the functional groups attached to the core structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

SALOR-INT L215953-1EA, also known chemically as (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, is a compound of significant interest in biological and chemical research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

- IUPAC Name : (E)-3-(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid

- Molecular Formula : C₁₃H₁₃ClO₄

- Molecular Weight : 268.69 g/mol

- Structure : The compound features an allyloxy group, a chloro substituent, and a methoxy group, which contribute to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound has been shown to act as a probe in enzyme-catalyzed reactions, potentially influencing metabolic pathways.

- Polymerization : It can function as a monomer in radical or ionic polymerization reactions, leading to the formation of polymers with tailored properties.

- Substitution Reactions : The chloro substituent can be replaced by nucleophiles, allowing for further functionalization and exploration of biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.

- Antioxidant Effects : The presence of methoxy and allyloxy groups may contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Potential Anti-inflammatory Effects : Initial findings indicate that the compound could modulate inflammatory responses, although further studies are required for confirmation.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential efficacy against specific bacterial strains | |

| Antioxidant | Reduces oxidative stress in cellular models | |

| Anti-inflammatory | Modulates inflammatory markers in vitro |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential therapeutic applications in treating infections.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human cell lines. This property highlights its potential as an antioxidant agent.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Modifications to the allyloxy group have shown promise in increasing antimicrobial potency and improving solubility for pharmaceutical applications.

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-14-9-11-16(12-10-14)27-17(15-7-5-4-6-8-15)13-26-18-19(23-21(26)27)24(2)22(29)25(3)20(18)28/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKSYDKTOOKBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31581-67-6 | |

| Record name | 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-PH-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.